

Spectroscopic Profile of Sodium Camphorsulfonate: A Technical Guide

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Compound of Interest

Compound Name: *Sodium camphorsulfonate*

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This technical guide provides a comprehensive overview of the spectroscopic data for **sodium camphorsulfonate**, a compound utilized in both pharmaceutical formulations and as a chiral resolving agent in organic synthesis. This document presents available data for ^1H NMR, ^{13}C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), including detailed experimental protocols and a summary of quantitative data in structured tables. Due to the limited availability of public data for the sodium salt, this guide primarily utilizes data from its corresponding free acid, (\pm) -10-camphorsulfonic acid, which serves as a close proxy for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **sodium camphorsulfonate**. The following sections detail the proton (^1H) and carbon-13 (^{13}C) NMR data.

^1H NMR Spectroscopy

Proton NMR provides information on the chemical environment and connectivity of hydrogen atoms within the molecule.

Table 1: ^1H NMR Spectroscopic Data for (\pm) -10-Camphorsulfonic Acid in DMSO-d_6

Chemical Shift (ppm)	Assignment	Notes
10.48	Sulfonic Acid OH	Broad singlet, exchangeable with D ₂ O
3.02	CH ₂ SO ₃ H	Doublet, J = 14.8 Hz
2.58	CH ₂ SO ₃ H	Doublet, J = 14.8 Hz
2.56	CH ₂	Multiplet
2.27	CH	Multiplet
1.98	CH ₂	Multiplet
1.89	CH ₂	Multiplet
1.85	CH ₂	Multiplet
1.37	CH ₂	Multiplet
1.32	CH ₂	Multiplet
1.04	CH ₃	Singlet
0.76	CH ₃	Singlet

Data sourced from ChemicalBook for DL-10-CAMPHORSULFONIC ACID.[\[1\]](#)

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon framework of the molecule. While a complete peak list for **sodium camphorsulfonate** is not readily available in the public domain, Table 2 presents the ¹³C NMR data for a closely related derivative, (1R, 4S)-camphorsulfonic acid chloride, which provides insight into the expected chemical shifts.

Table 2: ¹³C NMR Spectroscopic Data for (1R, 4S)-Camphorsulfonic Acid Chloride in CDCl₃

Chemical Shift (ppm)	Assignment
212.7	C=O
64.3	CH ₂
59.7	Cq
48.2	Cq
42.8	CH
42.3	CH ₂
26.9	CH ₂
25.3	CH ₂
19.8	CH ₃
19.7	CH ₃

Data sourced from the Royal Society of Chemistry supplementary information.[\[2\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for Camphorsulfonic Acid

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
~3450	O-H (sulfonic acid)	Stretching
~2960	C-H (alkane)	Stretching
~1740	C=O (ketone)	Stretching
~1170	S=O (sulfonate)	Asymmetric Stretch
~1040	S=O (sulfonate)	Symmetric Stretch

Characteristic wavenumbers are estimated from spectra available for camphorsulfonic acid and related sulfonated compounds.[\[3\]](#)[\[4\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.[\[5\]](#)

Table 4: Mass Spectrometry Data for (\pm)-10-Camphorsulfonic Acid

m/z	Relative Intensity (%)	Putative Fragment
232	1.7	$[M]^+$
151	66.1	$[M - SO_3H]^+$
123	38.7	
109	100.0	
93	24.2	
81	53.1	
67	28.4	
55	15.7	
41	27.6	

Data sourced from ChemicalBook for DL-10-CAMPHORSULFONIC ACID.[\[6\]](#)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may vary based on the instrument and experimental goals.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in a clean, dry NMR tube. For **sodium**

camphorsulfonate, D₂O or DMSO-d₆ are suitable solvents.

- Instrumentation: Acquire the NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
- Data Acquisition:
 - For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.
- Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0 ppm.

IR Spectroscopy Protocol (KBr Pellet Method)

- Sample Preparation: Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Transfer the powder to a pellet-forming die and press it under high pressure to form a transparent or translucent pellet.
- Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum. A background spectrum of the empty spectrometer should be recorded and subtracted from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands and their corresponding wavenumbers.

Mass Spectrometry Protocol (Electrospray Ionization - ESI)

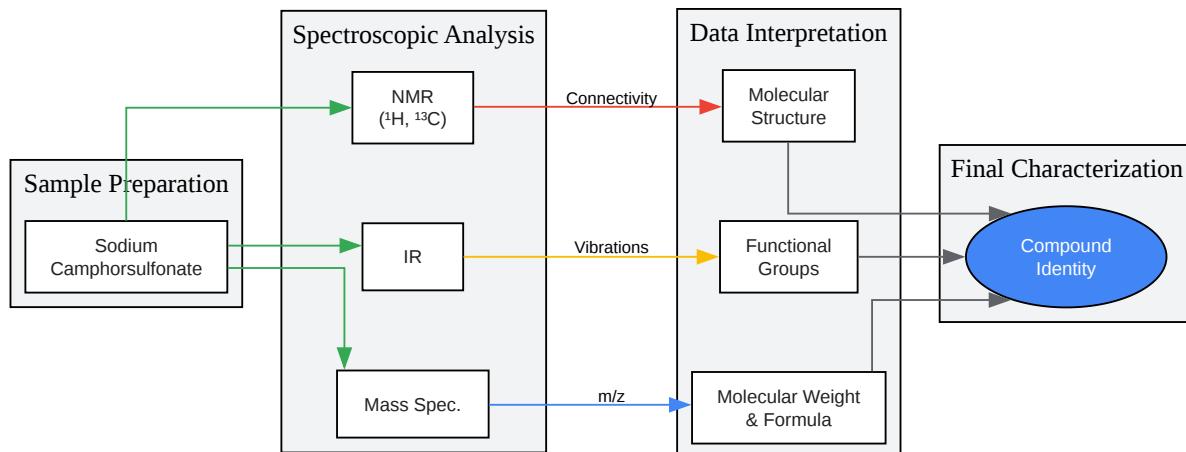
- Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent compatible with ESI-MS, such as methanol, acetonitrile, or water, often with the

addition of a small amount of a volatile acid (e.g., formic acid) or base to promote ionization.

- Instrumentation: Introduce the sample solution into an ESI-mass spectrometer.
- Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. For **sodium camphorsulfonate**, negative ion mode would detect the camphorsulfonate anion $[M\text{-Na}]^-$, while positive ion mode would detect the sodium adduct $[M\text{+Na}]^+$.
- Data Analysis: Determine the mass-to-charge ratio of the molecular ion and any significant fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like **sodium camphorsulfonate**.



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A typical workflow for spectroscopic analysis.

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